Product packaging for 3-Bromo-9-(oxiran-2-ylmethyl)carbazole(Cat. No.:CAS No. 79348-95-1)

3-Bromo-9-(oxiran-2-ylmethyl)carbazole

Cat. No.: B1660586
CAS No.: 79348-95-1
M. Wt: 302.16 g/mol
InChI Key: GOYYZCVPUDMGLD-UHFFFAOYSA-N
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Description

3-Bromo-9-(oxiran-2-ylmethyl)carbazole is a versatile bromo- and epoxy-functionalized carbazole derivative designed for advanced materials science and medicinal chemistry research. The carbazole core is a privileged, nitrogen-containing heterocyclic scaffold known for its rigid, planar, and aromatic structure, which confers valuable photo- and electro-active properties . This compound is specifically engineered as a key synthon for constructing functional organic materials. The bromine substituent at the 3-position of the carbazole ring provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to tune electronic properties and molecular architecture . Simultaneously, the oxirane (epoxy) group attached to the carbazole nitrogen offers a handle for polymerization or cross-linking through ring-opening reactions with various nucleophiles, enabling the synthesis of photoconductive polymers like poly(epoxypropylcarbazole) or its incorporation into epoxy resin systems . This unique combination of features makes it a critical building block in the development of organic electronic devices, including organic light-emitting diodes (OLEDs) as host materials or hole transporters, and in photovoltaics for dye-sensitized solar cells (DSSCs) . Furthermore, carbazole derivatives are extensively investigated for their diverse biological activities, including as potential antimicrobial and antitumor agents, positioning this compound as a valuable intermediate in pharmaceutical research and development . Product Use Statement: This product is for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12BrNO B1660586 3-Bromo-9-(oxiran-2-ylmethyl)carbazole CAS No. 79348-95-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79348-95-1

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

IUPAC Name

3-bromo-9-(oxiran-2-ylmethyl)carbazole

InChI

InChI=1S/C15H12BrNO/c16-10-5-6-15-13(7-10)12-3-1-2-4-14(12)17(15)8-11-9-18-11/h1-7,11H,8-9H2

InChI Key

GOYYZCVPUDMGLD-UHFFFAOYSA-N

SMILES

C1C(O1)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C42

Canonical SMILES

C1C(O1)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C42

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 3 Bromo 9 Oxiran 2 Ylmethyl Carbazole

Epoxide Ring-Opening Reactions of N-Substituted Carbazole (B46965) Epoxides.researchgate.netresearchgate.netnih.govresearchgate.netmdpi.com

The epoxide ring, also known as an oxirane, in N-substituted carbazole epoxides is characterized by significant ring strain, which makes it susceptible to nucleophilic attack. nih.gov This reactivity is fundamental to the synthetic utility of these compounds, allowing for the introduction of a wide range of functional groups. researchgate.netnih.govresearchgate.net The ring-opening can be initiated under either basic or acidic conditions, each influencing the regioselectivity of the reaction. libretexts.orgyoutube.comyoutube.com

Nucleophilic Ring Opening with Various Reagents (e.g., Phenols, Thiols).derpharmachemica.comacs.orgresearchgate.net

The oxirane ring of N-substituted carbazole epoxides readily reacts with a variety of nucleophiles. researchgate.net Under basic or neutral conditions, strong nucleophiles such as phenols and thiols can attack one of the electrophilic carbon atoms of the epoxide ring. researchgate.net This reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom, leading to the opening of the ring and the formation of a β-substituted alcohol. researchgate.netyoutube.com

For instance, the reaction with a thiol (a sulfur nucleophile) would result in the formation of a β-hydroxy sulfide. researchgate.net Similarly, phenols can act as oxygen nucleophiles to yield the corresponding β-hydroxy ether derivatives. nih.gov The efficiency and regioselectivity of these reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of a catalyst. researchgate.netresearchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions

Nucleophile Reagent Example Product Type
Oxygen Phenol β-Hydroxy Ether
Sulfur Thiophenol β-Hydroxy Sulfide
Nitrogen Amine β-Amino Alcohol

Regioselectivity and Stereochemical Considerations in Ring-Opening Processes.acs.orgrsc.org

The regioselectivity of the epoxide ring-opening is a critical aspect of its synthetic application. rsc.orgyoutube.com In base-catalyzed or nucleophilic ring-opening reactions, the attacking nucleophile preferentially bonds to the less sterically hindered carbon of the epoxide. youtube.comyoutube.com This is a classic feature of the SN2 mechanism, which governs these transformations. youtube.com

Conversely, under acidic conditions, the regioselectivity can be altered. libretexts.orgkhanacademy.org The reaction proceeds through a protonated epoxide intermediate. libretexts.orgyoutube.com If one of the epoxide carbons is tertiary, the nucleophile will preferentially attack this more substituted carbon due to the development of a partial positive charge that resembles a more stable tertiary carbocation in the transition state. libretexts.orgstackexchange.com For primary and secondary carbons, the attack still predominantly occurs at the less substituted position. stackexchange.com

From a stereochemical standpoint, the ring-opening of epoxides is a stereospecific process. The SN2 attack by the nucleophile occurs from the backside, leading to an inversion of configuration at the carbon atom that is attacked. youtube.com This stereochemical outcome is a key feature that is often exploited in asymmetric synthesis to control the stereochemistry of the final product.

Acid-Catalyzed Ring Opening Mechanisms of Oxiranes.khanacademy.orgresearchgate.net

In the presence of an acid, the oxygen atom of the oxirane ring is protonated, forming a more reactive electrophile. libretexts.orgyoutube.com This protonation makes the epoxide more susceptible to attack by even weak nucleophiles, such as water or alcohols. libretexts.org The mechanism of acid-catalyzed ring-opening has characteristics of both SN1 and SN2 pathways. libretexts.org

The attack of the nucleophile occurs via a backside approach, similar to an SN2 reaction, resulting in a trans-diaxial opening of the ring in cyclic systems. researchgate.netlibretexts.org However, the regioselectivity often favors attack at the more substituted carbon, which is a characteristic of an SN1-like transition state where a partial positive charge is better stabilized on the more substituted carbon. libretexts.orgstackexchange.com This dual character allows for the synthesis of products that may not be accessible through base-catalyzed pathways.

Reactivity of the Bromine Substituent in 3-Bromo-9-(oxiran-2-ylmethyl)carbazole.researchgate.netrsc.org

The bromine atom at the 3-position of the carbazole ring provides a reactive handle for a variety of chemical transformations, significantly expanding the synthetic utility of this compound. This halogen substituent can participate in cross-coupling reactions and nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities onto the carbazole core.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Further Functionalization.rsc.orgnih.gov

The bromine atom on the carbazole ring is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

Suzuki Coupling : This reaction involves the coupling of the bromo-carbazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. derpharmachemica.comyoutube.comnih.gov It is a versatile method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the 3-position of the carbazole. nih.govresearchgate.netnih.gov

Heck Reaction : In the Heck reaction, the bromo-carbazole is coupled with an alkene in the presence of a palladium catalyst and a base. rsc.orgyoutube.com This reaction results in the formation of a new carbon-carbon bond between the carbazole ring and the alkene, leading to substituted carbazole derivatives.

Sonogashira Coupling : This reaction couples the bromo-carbazole with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. acs.orgyoutube.comacs.orglibretexts.orgorganic-chemistry.org It is a highly efficient method for synthesizing aryl-alkyne structures, which are valuable intermediates in organic synthesis. libretexts.orgorganic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Bond Formed
Suzuki Organoboron Reagent Pd catalyst, Base C-C
Heck Alkene Pd catalyst, Base C-C

Nucleophilic Aromatic Substitution Pathways of Bromo-Carbazoles.wikipedia.org

While aromatic rings are generally electron-rich and less susceptible to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. wikipedia.org For SNAr to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). wikipedia.orgyoutube.com

In the context of 3-bromo-carbazole derivatives, if the carbazole ring is further substituted with potent electron-withdrawing groups, the bromine atom can be displaced by strong nucleophiles. researchgate.net The mechanism typically involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion to restore aromaticity. nih.gov However, concerted SNAr pathways, where bond formation and bond breaking occur in a single step, have also been proposed. nih.gov

Reactivity of the Carbazole Nitrogen Atom

In the compound this compound, the nitrogen atom of the carbazole ring is already functionalized with an oxiran-2-ylmethyl (glycidyl) group. This signifies that the nitrogen has acted as a nucleophile in an N-alkylation reaction. The reactivity of the carbazole nitrogen is a cornerstone of carbazole chemistry, allowing for the introduction of a wide array of substituents that modulate the molecule's electronic and physical properties.

The nitrogen atom in the parent carbazole (or its substituted derivatives like 3-bromo-9H-carbazole) is part of a planar, aromatic pyrrole (B145914) ring fused with two benzene (B151609) rings. While the nitrogen lone pair contributes to the aromaticity of the system, making it less basic than aliphatic amines, it can be deprotonated by a suitable base to form a nucleophilic carbazolide anion. This anion readily participates in substitution reactions, most notably alkylation and acylation, to form N-substituted carbazoles. The synthesis of the title compound itself is an example of such N-functionalization, specifically the N-alkylation of 3-bromo-9H-carbazole. nih.gov

The functionalization of the carbazole nitrogen is a versatile method for synthesizing a variety of derivatives. The parent compound for the title molecule, 3-bromo-9H-carbazole, can be synthesized by the bromination of carbazole using an agent like N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF). hcchems.comchemicalbook.com Once the 3-bromo-9H-carbazole is obtained, the nitrogen atom can undergo several types of functionalization reactions.

N-Alkylation: This is the most common functionalization and is the reaction that produces this compound. The process typically involves deprotonating the carbazole nitrogen with a base to form the carbazolide anion, which then acts as a nucleophile. A well-documented example is the N-alkylation of 3-bromo-9H-carbazole with 1-(chloromethyl)-4-fluorobenzene. nih.gov In this procedure, a base like potassium hydroxide (B78521) is used in DMF to deprotonate the carbazole, followed by the addition of the alkylating agent. nih.gov The synthesis of the title compound would follow a similar pathway, using an electrophile like epichlorohydrin (B41342) or glycidyl (B131873) tosylate.

N-Acylation: Besides alkylation, the carbazole nitrogen can be acylated. N-acetyl and N-benzoyl carbazoles have been studied, although their electrochemical oxidation pathways were found to be complex. semanticscholar.orgpsu.edu This reaction typically involves treating the carbazole with an acylating agent (e.g., an acid chloride or anhydride) in the presence of a base.

The table below summarizes typical conditions for N-functionalization reactions starting from 3-bromo-9H-carbazole.

Reaction TypeReagentsBaseSolventProduct Example
N-Alkylation1-(chloromethyl)-4-fluorobenzenePotassium Hydroxide (KOH)Dimethylformamide (DMF)3-bromo-9-(4-fluorobenzyl)-9H-carbazole nih.gov
N-AlkylationEpichlorohydrinSodium Hydroxide (NaOH)Phase Transfer CatalystThis compound
BrominationN-Bromosuccinimide (NBS)-Dimethylformamide (DMF)3-Bromo-9H-carbazole hcchems.com

Oxidative Processes Involving Carbazole-Epoxide Systems

Carbazole and its derivatives are well-known for their redox-active properties, making them valuable components in materials for optoelectronics. nih.govacs.org The oxidation processes primarily involve the electron-rich carbazole ring system. The presence of the epoxide (oxirane) ring in this compound introduces a functional group that is generally stable to the conditions used for electrochemical oxidation of the carbazole moiety but could be susceptible to ring-opening under certain chemical or radical-initiated conditions. Oxidative processes can be initiated electrochemically or through chemical/photochemical means, often involving radical intermediates.

The electrochemical oxidation of carbazole derivatives has been extensively studied. semanticscholar.orgfrontiersin.org The general mechanism begins with a one-electron oxidation of the carbazole monomer at an electrode surface to form a radical cation. frontiersin.org This radical cation is the key reactive intermediate that dictates the subsequent reaction pathways.

For carbazole and its N-alkyl or N-aryl derivatives, the predominant decay pathway for the radical cation is a rapid ring-ring coupling reaction. semanticscholar.orgpsu.edu This coupling typically occurs between the positions of highest electron density or spin density in the radical cation, which are often the 3, 6, and 9 (N) positions. Theoretical calculations support that in the carbazole radical cation, spin density is predominantly localized on the carbazole groups, making them the preferred sites for reaction. nih.govacs.org This coupling leads to the formation of dimers (e.g., 3,3'-bicarbazyls) and ultimately to the formation of electroactive polymer films on the electrode surface. nih.govfrontiersin.org This process is known as electropolymerization.

The onset oxidation potential for carbazole is around 1.05 V vs SCE in acetonitrile. frontiersin.org The exact potential is influenced by the substituents on the carbazole ring and the solvent used. The reversibility of the redox process is an indicator of the stability of the polymer film formed. frontiersin.org

The table below presents electrochemical data for carbazole and a related derivative.

CompoundOnset Oxidation Potential (V vs SCE)Solvent/ElectrolyteKey Observation
Carbazole1.05 VAcetonitrile / LiClO₄Formation of a polycarbazole film with a reversible redox process. frontiersin.org
Carbazole-based Polycyclic Aromatic Hydrocarbon~0.95 VDichloromethane (B109758)Oxidation occurs at the carbazole moiety, leading to oligomer deposition. nih.govacs.org

Theoretical studies, primarily using density functional theory (DFT), have provided significant insight into the mechanisms of carbazole oxidation initiated by radicals, such as the hydroxyl radical (OH•), a key oxidant in atmospheric chemistry. mdpi.comresearchgate.netresearchgate.net These computational investigations help to identify the most energetically favorable reaction pathways and predict the resulting products.

For the parent carbazole, the degradation initiated by an OH radical can proceed via four main pathways:

OH addition to the carbon atoms of the fused "bend" region.

OH addition to the carbon atoms of the outer benzene rings.

Hydrogen abstraction from the C-H bonds of the aromatic rings.

Hydrogen abstraction from the N-H bond. mdpi.comresearchgate.netpreprints.org

Calculations have shown that OH addition to the C1 position and hydrogen abstraction from the N-H bond are the most energetically favorable pathways. mdpi.comresearchgate.net In the case of this compound, the nitrogen is already substituted, so only C-H abstraction and OH addition to the carbazole ring are possible. The bromine atom at the 3-position and the glycidyl group at the 9-position will influence the electron density distribution and thus the preferred sites of radical attack.

DFT calculations also support the mechanisms observed in electrochemical oxidation. nih.govacs.org By mapping the electron and spin density of the carbazole radical cation, theoretical models confirm that the highest reactivity is at the carbazole moiety, specifically at the 3 and 6 positions, which explains the prevalence of 3,3' or 3,6' linkages in electropolymerization. acs.org These theoretical findings are crucial for understanding the reaction mechanisms at a molecular level and for designing new carbazole-based materials with tailored properties.

Theoretical MethodSystem StudiedKey Findings
Density Functional Theory (DFT)Carbazole + OH RadicalFour reaction pathways identified: OH addition, H abstraction from C-H, and H abstraction from N-H. mdpi.comresearchgate.net
Density Functional Theory (DFT)Carbazole Radical CationSpin density is predominantly localized on the carbazole groups, particularly at the 3 and 6 positions, guiding coupling reactions. nih.govacs.org

Advanced Functionalization and Derivatization Strategies of 3 Bromo 9 Oxiran 2 Ylmethyl Carbazole

Synthesis of Polyfunctionalized Carbazole (B46965) Derivatives from 3-Bromo-9-(oxiran-2-ylmethyl)carbazole

The presence of both a bromo substituent and an epoxide ring on the this compound scaffold allows for orthogonal chemical modifications, enabling the synthesis of complex, polyfunctionalized carbazole derivatives. The bromine atom at the 3-position is amenable to various cross-coupling reactions, while the epoxide ring can undergo nucleophilic ring-opening reactions. This dual reactivity is instrumental in the design of multi-substituted carbazoles with enhanced electronic and photophysical properties.

Multi-Substituted Carbazole Design for Enhanced Properties

The strategic introduction of various functional groups onto the carbazole core is a powerful method to fine-tune its physicochemical and charge-transporting properties. beilstein-journals.orgchim.it The bromo group at the 3-position of this compound serves as a versatile handle for introducing a wide array of substituents through well-established cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions enable the incorporation of aryl, vinyl, and amino moieties, respectively, leading to the creation of a library of derivatives with systematically varied electronic characteristics.

For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the material's charge injection and transport capabilities in electronic devices. Furthermore, the oxirane ring can be opened by various nucleophiles to introduce additional functionalities, such as hydroxyl groups, which can serve as sites for further derivatization or as hydrogen-bonding motifs to influence molecular packing and solid-state properties.

A general approach to such multi-substituted carbazoles is outlined below:

Reaction TypeReagents and ConditionsResulting Functionality
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl group at C-3
Heck CouplingAlkene, Pd catalyst, baseAlkenyl group at C-3
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino group at C-3
Epoxide Ring-OpeningNucleophile (e.g., amine, alcohol, thiol)β-hydroxyalkyl group at N-9

Strategies for Introducing Donor-Acceptor Architectures on Carbazole Scaffolds

Donor-acceptor (D-A) architectures are crucial in the design of materials for organic electronics, as they can facilitate intramolecular charge transfer (ICT), leading to desirable photophysical properties such as tunable emission wavelengths and enhanced fluorescence quantum yields. nih.gov The this compound molecule is an excellent precursor for the synthesis of D-A type compounds. The electron-rich carbazole moiety typically serves as the donor unit.

An electron-accepting group can be introduced at the 3-position via cross-coupling reactions. Common acceptor moieties include cyano, pyridine, oxadiazole, and benzothiadiazole derivatives. nih.govrsc.org The choice of the acceptor strength and the nature of the linker between the donor and acceptor can be used to precisely control the energy of the ICT state and, consequently, the emission color of the resulting material. researchgate.net

Furthermore, the epoxide functionality can be utilized to introduce additional donor or acceptor units or to anchor the D-A molecule to a polymer backbone or a surface, thereby creating more complex and functional materials. For example, ring-opening of the epoxide with an amine-functionalized acceptor would result in a D-A molecule with a secondary amine linker, which could further influence the electronic properties and morphology.

Exploiting the Epoxide Ring for Polymerization and Macromolecular Synthesis

The oxiran-2-ylmethyl group at the 9-position of the carbazole core is a key functional handle for the synthesis of novel polymers and macromolecules. The strained three-membered epoxide ring is susceptible to ring-opening polymerization under various conditions, allowing for the creation of carbazole-containing polymers with unique architectures and properties.

Cationic Polymerization of Epoxides in Carbazole Systems

Cationic ring-opening polymerization (CROP) is a common method for the polymerization of epoxides. nih.govresearchgate.net In the case of this compound, the polymerization can be initiated by a cationic species, such as a protonic acid or a Lewis acid, which activates the epoxide ring towards nucleophilic attack by another monomer molecule. This process leads to the formation of a polyether backbone with pendant 3-bromocarbazole side chains.

The polymerization can be represented by the following general scheme:

Initiation: An initiator (I+) attacks the oxygen atom of the epoxide ring, forming a reactive oxonium ion.

Propagation: The oxonium ion is attacked by the oxygen atom of another monomer molecule, leading to the opening of the epoxide ring and the extension of the polymer chain.

Termination/Transfer: The polymerization can be terminated by various mechanisms, such as reaction with a counter-ion or chain transfer to a monomer or solvent molecule.

The properties of the resulting polymer, such as molecular weight and polydispersity, can be controlled by adjusting the reaction conditions, including the choice of initiator, solvent, and temperature. The presence of the bromo group on the carbazole unit offers the potential for post-polymerization modification, allowing for the introduction of further functionalities along the polymer chain.

Design of Carbazole-Based Monomers for Polymer Applications

The design of carbazole-based monomers is crucial for tailoring the properties of the resulting polymers for specific applications. nih.govresearchgate.net this compound itself is a functional monomer that can be used to synthesize polymers with good thermal stability and hole-transporting properties, characteristic of carbazole-containing materials. researchgate.net

Further modifications to the monomer structure can be made to enhance specific properties. For example, the bromine atom can be replaced with other functional groups prior to polymerization to create a range of monomers with different electronic properties. This pre-functionalization approach allows for the synthesis of polymers with precisely controlled compositions and functionalities.

The resulting carbazole-based polymers can find applications in various fields, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and photorefractive materials, where the unique combination of the carbazole's electronic properties and the polymer's processability is highly desirable. researchgate.netmdpi.com

Grafting and Surface Modification via Epoxide Reactivity

The high reactivity of the epoxide ring in this compound makes it an excellent anchor for grafting onto various surfaces. This surface modification can be used to alter the surface properties of materials, such as their wettability, adhesion, and biocompatibility, or to immobilize functional carbazole units onto a substrate for the fabrication of electronic devices or sensors.

The grafting process typically involves the reaction of the epoxide group with nucleophilic functional groups present on the surface of the substrate. Common substrates for such modifications include silica (B1680970), glass, and various polymers. The reaction results in the formation of a stable covalent bond between the carbazole derivative and the surface.

The following table summarizes some potential surface modification strategies using the epoxide reactivity of this compound:

SubstrateSurface Functional GroupsGrafting Reaction
Silica, GlassSilanol (-Si-OH)Ring-opening of the epoxide by the hydroxyl group
Amine-functionalized surfacesPrimary or secondary amines (-NH2, -NHR)Nucleophilic attack of the amine on the epoxide ring
Carboxylic acid-functionalized surfacesCarboxylic acid (-COOH)Esterification reaction with the epoxide (can be catalyzed)

This "grafting to" approach allows for the creation of surfaces with a high density of carbazole units, which can be beneficial for applications requiring efficient charge transport or sensing capabilities at the interface. The bromine atom on the grafted carbazole can be further functionalized in situ, providing a platform for the creation of complex and multifunctional surfaces.

Spectroscopic Characterization and Structural Elucidation Studies of 3 Bromo 9 Oxiran 2 Ylmethyl Carbazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.

¹H NMR and ¹³C NMR spectroscopy are fundamental for the structural confirmation of 3-Bromo-9-(oxiran-2-ylmethyl)carbazole derivatives. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in a related compound, 3-bromo-9-ethyl-9H-carbazole, the aromatic protons of the carbazole (B46965) ring system appear as distinct signals in the downfield region of the spectrum, typically between δ 7.16 and 8.10 ppm. scienceopen.com The protons of the ethyl group attached to the nitrogen atom exhibit characteristic signals, with the methylene (B1212753) protons appearing as a quartet and the methyl protons as a triplet, due to spin-spin coupling with neighboring protons. scienceopen.com

Similarly, for this compound, the protons of the carbazole core, the methylene bridge, and the epoxide ring would each produce unique signals in the ¹H NMR spectrum. The chemical shifts and coupling patterns of these signals would be crucial for confirming the connectivity of the different moieties.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms, allowing for the identification of aromatic, aliphatic, and epoxide carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. For this compound, the presence of a bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Fragmentation analysis, where the molecular ion breaks down into smaller, characteristic fragments, provides further structural information. The fragmentation pattern can help to identify the different structural units within the molecule, such as the carbazole and epoxide moieties. For example, the mass spectrum of 3-bromo-9H-carbazole shows a molecular ion peak corresponding to its molecular weight of approximately 246.10 g/mol . nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. aip.org IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. aip.org Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. aip.org

For this compound, characteristic IR and Raman bands would be expected for the carbazole ring system and the epoxide ring. The carbazole moiety would exhibit characteristic N-H stretching vibrations (if not substituted at the 9-position), C-H stretching and bending vibrations of the aromatic rings, and C-N stretching vibrations. nih.gov The presence of the epoxide ring would be confirmed by the characteristic C-O stretching vibrations. The C-Br stretching vibration would also be observable, typically in the lower frequency region of the spectrum. nih.gov

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching3000-2850
C=C AromaticStretching1600-1450
Epoxide C-OAsymmetric Stretching~1250
Epoxide C-OSymmetric Stretching~850
C-NStretching1350-1250
C-BrStretching650-550

Table: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound.

Electronic Absorption (UV-Vis) and Photoluminescence (PL) Spectroscopy for Optical Properties

Electronic absorption (UV-Vis) and photoluminescence (PL) spectroscopy are used to investigate the optical properties of molecules. UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy levels. PL spectroscopy, on the other hand, measures the emission of light from a molecule after it has been excited to a higher electronic state.

The UV-Vis absorption spectrum of carbazole derivatives typically shows strong absorption bands in the UV region, corresponding to π → π* electronic transitions within the aromatic carbazole ring system. nih.gov The position and intensity of these absorption bands can be influenced by the presence of substituents on the carbazole ring. For example, the introduction of a bromine atom and an oxiran-2-ylmethyl group may cause a shift in the absorption maxima.

The photoluminescence spectrum provides information about the emission properties of the molecule. Carbazole derivatives are known for their fluorescent properties, and their emission characteristics, such as the emission wavelength and quantum yield, are sensitive to the molecular structure and the surrounding environment. nih.gov

Compound Absorption Maxima (λ_abs) Emission Maxima (λ_em) Solvent
Carbazole~293, 324, 337 nm~340, 355 nmCyclohexane
3-Bromo-9H-carbazoleVaries with solventVaries with solventNot specified
Carbazole-Thiazole Dyes~363-366 nmNot specifiedChloroform nih.gov

Table: Representative Absorption and Emission Data for Carbazole Derivatives.

The photophysical behavior of carbazole-epoxide derivatives is of interest for their potential applications in materials science, such as in organic light-emitting diodes (OLEDs). The combination of the electron-rich carbazole moiety and the reactive epoxide group can lead to interesting photophysical properties. The epoxide group can potentially be used for further chemical modifications to tune the optical and electronic properties of the molecule. The study of the photophysical behavior of these derivatives involves investigating factors such as fluorescence quantum yields, lifetimes, and the influence of solvent polarity on the emission spectra.

Computational Chemistry and Theoretical Investigations of 3 Bromo 9 Oxiran 2 Ylmethyl Carbazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Bromo-9-(oxiran-2-ylmethyl)carbazole, DFT calculations provide a foundational understanding of its stability, reactivity, and electronic properties. These calculations are crucial for predicting how the molecule will behave in various chemical environments.

Predicting Reaction Pathways and Energy Barriers

DFT is instrumental in mapping out potential reaction pathways and determining the energy barriers associated with them. A key reaction of interest for this compound is the ring-opening of the oxirane (epoxide) group, which is a common reaction for this functional group, often catalyzed by acids or initiated by nucleophiles. rsc.orgresearchgate.net

Theoretical calculations can model the step-by-step mechanism of this reaction. For instance, in an acid-catalyzed pathway, a proton first coordinates with the oxygen atom of the oxirane ring. researchgate.net A nucleophile then attacks one of the two carbon atoms of the ring, leading to the opening of the three-membered ring. DFT calculations can determine the geometries of the transition states and intermediates along this pathway. figshare.comresearchgate.net The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, dictates the reaction rate. researchgate.net A lower energy barrier implies a faster reaction. researchgate.net

Due to the absence of specific published research for this compound, the following table presents illustrative data typical for DFT studies on the acid-catalyzed ring-opening of similar epoxides.

Reaction StepRelative Energy (kcal/mol)Description
Reactants + H⁺0.0Initial state with the carbazole (B46965) derivative and a proton source.
Protonated Oxirane Complex-5.2The oxirane oxygen is protonated, forming a stable intermediate.
Transition State (SN2 Attack)+15.8The highest energy point during the nucleophilic attack on a carbon of the protonated oxirane ring, representing the main energy barrier. rsc.org
Ring-Opened Product-20.4The final, stable product after the ring has opened and the nucleophile has bonded.

This data is illustrative and based on typical values for similar compounds, not on specific experimental or computational results for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, characterizing its nucleophilic nature. irjweb.com Conversely, the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich carbazole ring system. The LUMO's distribution would be influenced by the electron-withdrawing bromine atom and the oxirane group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and optical properties. irjweb.comnankai.edu.cn A large gap suggests high stability and low reactivity, while a small gap implies the opposite. irjweb.com Computational studies on similar carbazole derivatives confirm these general trends. psu.eduaip.orgnih.gov

The following table provides plausible DFT-calculated energy values for the frontier orbitals of this compound, based on data for related aromatic heterocyclic compounds.

ParameterIllustrative Energy Value (eV)Significance
HOMO Energy-5.85Indicates the energy of the highest energy electrons; related to the ionization potential.
LUMO Energy-1.20Indicates the energy of the lowest energy unoccupied state; related to the electron affinity.
HOMO-LUMO Gap (ΔE)4.65A larger gap suggests higher kinetic stability and lower chemical reactivity. irjweb.com It also correlates with the energy of the lowest electronic transition.

This data is illustrative and based on typical values for similar compounds, not on specific experimental or computational results for this compound.

Protonation and Oxidation Site Preferences

DFT calculations can reliably predict the most likely sites for electrophilic attack, such as protonation, and for oxidation (electron removal). This is achieved by analyzing the molecule's electron density distribution and related properties like the electrostatic potential map and Fukui functions. kau.edu.sa

For this compound, there are several potential sites for protonation, including the lone pairs on the oxirane oxygen and the carbazole nitrogen atom. By calculating the proton affinity (the negative of the enthalpy change for the protonation reaction) for each site, the most favorable location can be identified. kau.edu.samdpi.com Generally, the oxirane oxygen is a more likely site for protonation than the carbazole nitrogen, whose lone pair is part of the aromatic system.

Oxidation involves the removal of an electron, which will preferentially occur from the region of highest electron density, corresponding to the HOMO. As the HOMO is largely located on the carbazole ring, this is the expected site of oxidation. The bromine substituent, being electron-withdrawing, would likely direct oxidation away from the carbon to which it is attached.

The table below shows hypothetical proton affinity values to illustrate how DFT can distinguish between different basic sites on the molecule.

Protonation SiteIllustrative Proton Affinity (kcal/mol)Predicted Likelihood
Oxirane Oxygen205Most Favorable
Carbazole Nitrogen190Less Favorable
Bromine Atom150Unfavorable

This data is illustrative and based on typical values for similar compounds, not on specific experimental or computational results for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions. researchgate.net

For this compound, a key area of interest is the conformational flexibility of the oxiranylmethyl side chain relative to the rigid carbazole plane. rsc.org The rotation around the single bonds connecting the side chain to the carbazole nitrogen allows the oxirane group to adopt various spatial orientations. MD simulations can explore the potential energy surface of these conformations and identify the most stable (lowest energy) arrangements. nih.gov

Furthermore, in a condensed phase (like a liquid or solid), MD simulations can predict how multiple molecules of this compound would interact. Aromatic systems like carbazole are known to form stacked structures due to π-π interactions. researchgate.net MD simulations can quantify the strength and geometry of these interactions, which are crucial for understanding the material properties of the compound in bulk.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. researchgate.netnih.gov A QSPR model is a mathematical equation that can predict a specific property (like solubility, boiling point, or chromatographic retention time) based on calculated values known as molecular descriptors. researchgate.netprotoqsar.com

To develop a QSPR model relevant to this compound, one would typically study a series of related carbazole derivatives. For each molecule in the series, a large number of molecular descriptors would be calculated. These descriptors can be categorized as:

Topological: Based on the 2D graph of the molecule.

Geometrical: Based on the 3D structure of the molecule.

Electronic: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Using statistical methods like multiple linear regression, an equation is generated that links a selection of these descriptors to the property of interest. Such a model would allow for the rapid prediction of properties for new, unsynthesized carbazole derivatives, aiding in the design of molecules with desired characteristics.

Below is an example of a hypothetical QSPR equation for predicting aqueous solubility (LogS) and a table of relevant descriptors.

Hypothetical QSPR Equation: LogS = 0.5 - (0.02 * Molecular Weight) + (0.1 * Dipole Moment) - (0.3 * LogP)

DescriptorDefinitionIllustrative Value
Molecular WeightThe sum of the atomic weights of all atoms in the molecule.302.17 g/mol
Dipole MomentA measure of the molecule's overall polarity.2.5 Debye
LogP (Octanol-Water Partition Coefficient)A measure of the molecule's lipophilicity (how well it dissolves in fats/oils).4.2

This data is illustrative and based on typical values for similar compounds, not on specific experimental or computational results for this compound.

Applications in Advanced Materials Science Excluding Clinical/pharmacological Contexts

Organic Electronics Applications of Carbazole-Epoxide Derivatives

The inherent electronic properties of the carbazole (B46965) moiety make it a valuable component in a variety of organic electronic devices. The presence of the oxirane and bromo groups on the carbazole scaffold of 3-Bromo-9-(oxiran-2-ylmethyl)carbazole allows for further tuning of these properties and provides a reactive handle for incorporation into larger molecular or polymeric systems.

Hole-Transport Materials (HTMs) in Optoelectronic Devices

Carbazole derivatives are widely recognized for their excellent hole-transporting capabilities, a critical function in many optoelectronic devices. nih.govnih.gov This property stems from the electron-rich nature of the carbazole nucleus, which can effectively stabilize positive charge carriers (holes). The incorporation of a carbazole unit into a material's structure can facilitate the efficient injection and transport of holes between the layers of a device. nih.govnih.gov

While specific performance data for this compound as a hole-transport material (HTM) is not extensively documented in dedicated studies, the general characteristics of carbazole-based HTMs suggest its potential. For instance, the design of novel HTMs often involves conjugating carbazole derivatives with other aromatic units to enhance thermal stability and hole-transport properties. nih.gov The bromo-substituent on the carbazole ring can influence the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for matching the energy levels of other materials in a device for efficient charge injection. The oxirane group offers a site for polymerization, enabling the creation of a cross-linked hole-transporting layer with improved morphological stability. nih.gov

Key properties of carbazole-based HTMs that are relevant to the potential application of this compound are summarized in the table below.

PropertySignificance in Hole-Transport MaterialsTypical Characteristics of Carbazole Derivatives
High Glass Transition Temperature (Tg) Ensures morphological stability of the thin film during device operation, preventing crystallization and degradation. nih.govCarbazole derivatives can be designed to have high Tg values, often above 100 °C. nih.gov
Appropriate HOMO Energy Level Must align with the anode's work function and the emissive layer's HOMO for efficient hole injection.The HOMO levels of carbazole derivatives can be tuned by substitution. nih.gov
Good Film-Forming Ability Essential for creating uniform, defect-free thin films required for optimal device performance.Many carbazole derivatives exhibit good solubility and film-forming properties.
High Hole Mobility Enables rapid transport of holes through the layer, contributing to higher device efficiency and lower operating voltage.Carbazole-based materials are known for their good hole mobility.

Photoinitiators and Photoredox Catalysts in Polymerization Processes

The carbazole moiety is known for its photoresponsive properties, making its derivatives suitable for applications as photoinitiators and photoredox catalysts. Upon absorption of light, the carbazole unit can be excited to a state where it can initiate chemical reactions, such as polymerization. The presence of the oxirane group in this compound is particularly relevant in this context, as it can participate in cationic photopolymerization. researchgate.net

Carbazole derivatives can act as photosensitizers, absorbing light and transferring the energy to another molecule to initiate polymerization. In cationic photopolymerization, new carbazole monomers containing reactive groups like epoxides are synthesized to be cured under UV light. researchgate.net The efficiency of these processes is influenced by the specific substituents on the carbazole ring, which can affect the absorption spectrum and the energy of the excited states.

Active Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The excellent charge-transporting and luminescent properties of carbazole derivatives make them highly suitable for use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). nih.govresearchgate.net In OLEDs, carbazole-based materials can function as the host material in the emissive layer, as a hole-transporting layer, or as part of the emissive molecule itself. nih.govmdpi.com The wide bandgap of many carbazole derivatives makes them suitable hosts for phosphorescent emitters, allowing for efficient energy transfer and high device efficiencies. hcchems.com The bromination at the 3-position can be a strategic synthetic step for further functionalization to create more complex molecules for OLED applications. beilstein-journals.org

In the context of OPVs, polymers based on carbazole have been investigated as electron-donating materials in the active layer of bulk heterojunction solar cells. rsc.org The favorable electronic properties of the carbazole unit facilitate charge separation at the donor-acceptor interface and charge transport to the electrodes. The ability of this compound to act as a monomer allows for its incorporation into polymer chains designed for OPV applications.

Photorefractive Materials Development

Photorefractive materials are capable of changing their refractive index in response to non-uniform illumination. This effect has applications in holographic data storage and optical image processing. Polymers containing carbazole moieties have been shown to exhibit photorefractive properties. These materials typically consist of a photoconducting polymer backbone, to which nonlinear optical chromophores are attached. The carbazole groups provide the necessary charge-transporting properties. figshare.com

The development of carbazole-based polymers with high refractive indices is an active area of research. figshare.comresearchgate.net The compound this compound, with its polymerizable oxirane group and a carbazole unit, could serve as a monomer for the synthesis of such photorefractive polymers. The bromine atom could also be used as a handle for further chemical modification to attach nonlinear optical chromophores.

Polymer Chemistry and Macromolecular Engineering

The presence of the reactive oxirane ring makes this compound a valuable building block in polymer chemistry. This functional group allows for its use as a monomer in the synthesis of a variety of polymers with tailored properties.

Development of Carbazole-Based Monomers and Polymers

The synthesis of functional polymers often begins with the design and synthesis of specific monomers. This compound is a monomer that combines the desirable electronic and photophysical properties of the carbazole core with the versatile reactivity of an epoxide. The synthesis of such monomers often starts from carbazole, which is first brominated and then alkylated with an epoxide-containing group. beilstein-journals.org

The oxirane ring can undergo ring-opening polymerization, typically through a cationic mechanism, to form a polyether backbone with pendant carbazole groups. researchgate.net This allows for the creation of polymers where the functional carbazole units are tethered to a flexible polymer chain. Such polymers can exhibit good film-forming properties and can be processed from solution. The resulting poly(carbazole) derivatives have a wide range of applications, from the electronic devices mentioned above to other areas where the unique properties of the carbazole moiety are desired. mdpi.comresearchgate.net

The table below outlines the key features of this compound as a monomer and the potential properties of the resulting polymers.

Monomer FeaturePolymerization PathwayPotential Polymer Properties
Carbazole Moiety Incorporated as a pendant groupHole-transporting, photoactive, luminescent
Oxirane Ring Cationic ring-opening polymerizationPolyether backbone, good solubility and processability
Bromo-substituent Retained in the polymerModified electronic properties, site for post-polymerization modification

Electrochemical Polymerization Techniques for Thin Film Fabrication

The fabrication of thin polymer films from this compound is primarily achieved through electrochemical polymerization. This technique is advantageous as it allows for the direct formation of homogeneous polymer films on an electrode surface, with controllable thickness. researchgate.net The general mechanism for the electropolymerization of carbazole derivatives involves the oxidation of the monomer to form a radical cation. frontiersin.orgmdpi.com These radical cations then couple to form dimers and subsequently longer polymer chains, which deposit onto the electrode as a thin film. frontiersin.orgmdpi.com

For carbazole-based monomers, this coupling typically occurs between the 3 and 6 positions on the carbazole ring. mdpi.com In the case of this compound, the presence of a bromine atom at the 3-position means that polymerization will proceed through coupling at the 6-position and potentially other available sites on the aromatic rings. The substitution at the 9-position with the oxiran-2-ylmethyl (also known as a glycidyl) group is not expected to significantly interfere with the formation of the radical cation needed for polymerization. frontiersin.org

The resulting polymer, poly(this compound), forms a conductive and electroactive thin film. researchgate.netresearchgate.net A key feature of this monomer is the pendant oxirane ring. This epoxy group can undergo ring-opening reactions, which allows for post-polymerization cross-linking. This cross-linking can be initiated thermally or chemically to create a robust, insoluble, and thermally stable polymer network on the substrate. This two-step process—electrochemical formation of the linear polymer followed by cross-linking—is a versatile method for creating durable and stable functional thin films for electronic and optoelectronic devices.

The electrochemical process can be monitored and controlled using techniques like cyclic voltammetry, where the increase in peak currents with successive cycles indicates the deposition and growth of the polymer film on the electrode surface. researchgate.net

Table 1: Electrochemical Polymerization Parameters for Carbazole Derivatives This table presents typical experimental conditions for the electropolymerization of carbazole monomers, which are applicable to this compound.

ParameterTypical Value/ConditionSource
Monomer Concentration10-3 M to 10-2 M frontiersin.org
SolventAcetonitrile (ACN) or Dichloromethane (B109758) (DCM) frontiersin.org
Supporting ElectrolyteLithium perchlorate (B79767) (LiClO4) or Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) frontiersin.orgacs.org
Working ElectrodePlatinum (Pt), Gold (Au), or Indium Tin Oxide (ITO) researchgate.net
Polymerization TechniqueCyclic Voltammetry or Potentiostatic frontiersin.org

Design of Materials with Tailored Thermal and Optical Properties

The specific molecular structure of this compound allows for the strategic design of materials with tailored thermal and optical properties. Carbazole-based materials are known for their high thermal stability and valuable electronic properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs). beilstein-journals.orghcchems.com

Thermal Properties: The rigid carbazole unit contributes significantly to the thermal stability of the resulting polymer. beilstein-journals.org Derivatives of 3-Bromo-9H-carbazole are noted for being advantageous in forming stable materials because the bromine at the 3-position reduces the susceptibility to oxidation. hcchems.com Furthermore, the presence of the oxirane group allows for thermal cross-linking of the polymer chains after the initial film formation. This process dramatically increases the thermal stability and solvent resistance of the material by creating a rigid, three-dimensional network structure. The resulting cross-linked polymer is expected to exhibit a high glass transition temperature (Tg) and decomposition temperature.

Optical Properties: The optical properties, such as light absorption and emission, are dictated by the electronic structure of the molecule. The carbazole core is a well-known chromophore. researchgate.net The introduction of a bromine atom, which is an electron-withdrawing group, can significantly influence these properties. Studies on other brominated carbazole-based dyes have shown that bromination can lead to a blueshift in the UV-visible absorption and photoluminescence spectra. rsc.orgrsc.org This shift is often attributed to a decrease in the planarity of the molecule, which affects the π-conjugation. rsc.orgrsc.org By controlling the degree and position of bromination on the carbazole core, it is possible to tune the emission color of the material.

The alteration of electrical and optical properties through derivatization is a key strategy in designing materials for specific optoelectronic applications. researchgate.net Therefore, the combination of the bromo- and glycidyl (B131873) groups on the carbazole scaffold provides a dual approach to material design: the bromine atom primarily tunes the electronic and optical properties, while the oxirane group enhances the thermal and mechanical stability of the final material.

Table 2: Influence of Functional Groups on Carbazole Polymer Properties

Functional GroupEffect on PropertyRationaleSource
3-BromoModifies oxidation potential; Blueshift in absorption/emissionElectron-withdrawing nature; Steric effects reduce planarity hcchems.comrsc.orgrsc.org
9-(oxiran-2-ylmethyl)Enables cross-linking; Enhances thermal stabilityRing-opening reaction of the epoxy group forms a networkN/A
Carbazole CoreHigh intrinsic thermal stability; Hole-transporting propertiesRigid aromatic structure beilstein-journals.org

Sensing and Recognition Systems (Chemical/Optical Sensors)

While specific research on this compound as a sensing material is not extensively documented, the inherent properties of carbazole derivatives suggest their potential in chemical and optical sensor applications. beilstein-journals.org The electropolymerized thin films of carbazole-based polymers are electroactive, meaning their electrical conductivity and optical properties can change in response to external stimuli, forming the basis for a sensor.

The mechanism of sensing would likely rely on the interaction of an analyte with the polymer film. For instance, the electron-rich carbazole ring can interact with electron-deficient analyte molecules. Such interactions would perturb the electronic structure of the polymer, leading to a detectable change in its electrochemical or optical response. This could manifest as a change in the polymer's redox potential, which can be measured using electrochemical techniques like cyclic voltammetry, or a change in its fluorescence (quenching or enhancement). researchgate.net

The porous morphology of electrochemically deposited polymer films can also be advantageous for sensor applications, as it provides a high surface area for interaction with the target analyte. The ability to create robust, cross-linked films from this compound is particularly beneficial for creating durable and reusable sensors. The oxirane groups could also be functionalized prior to or after polymerization to introduce specific recognition sites for a target analyte, thereby enhancing the selectivity of the sensor. For example, the epoxy ring could be opened to attach specific chelating agents for metal ion detection.

Further research would be needed to explore the specific sensing capabilities of poly(this compound) towards various analytes, but the foundational properties of the carbazole unit combined with the functional handles for cross-linking and further modification make it a promising candidate for development in this field.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Carbazole (B46965) Chemistry

The study of 3-Bromo-9-(oxiran-2-ylmethyl)carbazole and related structures contributes significantly to the broader field of carbazole chemistry. The primary contribution lies in the strategic combination of three synthetically valuable components:

The Carbazole Core: Known for its excellent thermal stability, high hole-transporting mobility, and strong absorption in the UV spectral region, the carbazole unit serves as a robust electronic and photophysical scaffold. mdpi.com

The Bromine Substituent: The bromine atom at the 3-position is a key functional handle. It significantly lowers the likelihood of oxidation compared to the unsubstituted carbazole, enhancing material stability. nih.gov Furthermore, it serves as a reactive site for a variety of cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of diverse aryl or heteroaryl groups to modulate the electronic properties of the molecule. chim.it

The N-Glycidyl (oxiran-2-ylmethyl) Group: The epoxide ring attached to the nitrogen atom is a versatile functional group. It can undergo ring-opening reactions with a wide range of nucleophiles, making it an ideal anchor point for grafting onto polymers or for initiating polymerization processes. This functionality is crucial for the development of carbazole-based polymeric materials.

The presence of both the bromo and the epoxide functionalities on the same carbazole scaffold provides orthogonal reactivity. This allows for sequential or selective chemical modifications, making compounds like this compound highly valuable as multifunctional building blocks in organic synthesis.

Emerging Research Avenues for Bromo-Epoxide Carbazole Systems

The unique structural attributes of bromo-epoxide carbazole systems open up several exciting avenues for future research.

Advanced Polymer Synthesis: A primary area of interest is the use of these molecules as monomers for creating novel functional polymers. The epoxide group can be used for ring-opening polymerization to create polyethers with pendant carbazole units. The bromine atom on these polymers can then be further functionalized post-polymerization, allowing for the synthesis of highly complex and multifunctional materials that would be difficult to achieve through the polymerization of more complex monomers.

Optoelectronic Materials: Carbazole derivatives are extensively used in organic light-emitting diodes (OLEDs), particularly as host materials for phosphorescent emitters due to their high triplet energy. mdpi.commdpi.com Future research could focus on synthesizing a variety of derivatives from this compound, where the 3-position is modified with different electron-donating or electron-accepting groups to fine-tune the frontier orbital energy levels for specific applications in blue, green, or red phosphorescent OLEDs. mdpi.commdpi.com

Medicinal Chemistry: The carbazole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs. ijpsjournal.com The epoxide group is a known pharmacophore that can react with biological nucleophiles. Research into the biological activities of derivatives of this compound, particularly after the ring-opening of the epoxide, could lead to the discovery of new therapeutic agents.

Potential for Novel Material Development and Synthetic Methodologies

The potential for developing novel materials from bromo-epoxide carbazole systems is vast.

High-Performance Polymers: The rigidity and thermal stability of the carbazole core, combined with the flexible polymer chains that can be grown from the epoxide ring, could lead to the development of high-performance polymers with excellent thermal and mechanical properties, as well as desirable electronic characteristics for applications in electronics and aerospace.

Porous Organic Polymers: Carbazole derivatives have been used as building blocks for microporous organic polymers (MOPs) for applications in gas storage and separation. tandfonline.comnih.gov The reactivity of the bromo and epoxide groups could be exploited to create cross-linked, highly robust porous networks with tailored pore sizes and functionalities.

Development of New Synthetic Methods: The synthesis of functionalized carbazoles is an active area of research, with new methods continually being developed, including Lewis acid-mediated reactions, C-H activation, and various annulation strategies. rsc.orgrsc.orgnih.gov The synthesis of advanced derivatives from this compound can serve as a platform to test and refine these new synthetic methodologies, pushing the boundaries of what is possible in organic synthesis.

Challenges and Opportunities in the Synthesis and Application of Advanced Carbazole Derivatives

Despite the immense potential, there are challenges that need to be addressed to fully realize the opportunities presented by advanced carbazole derivatives like this compound.

Synthetic Challenges: The synthesis of multifunctional carbazoles can be complex, often requiring multiple steps with purification challenges. For instance, the alkylation of the carbazole nitrogen must be controlled to avoid side reactions, and the subsequent bromination must be regioselective. beilstein-journals.org The synthesis of the epoxide precursor, 4-(oxiran-2-ylmethoxy)-9H-carbazole, can also lead to impurities, such as the formation of bis-compounds, which can complicate purification and subsequent reactions. jocpr.comtsijournals.com Overcoming these synthetic hurdles through the development of more efficient, atom-economical, and scalable reaction protocols is a key challenge.

Processability and Solubility: While the carbazole core provides stability, it can also lead to poor solubility in common organic solvents, which can hinder the processing of these materials for device fabrication. The attachment of flexible side chains, for example, through the reaction of the epoxide group, is a common strategy to improve solubility and processability, and further research into optimizing these side chains is needed. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-9-(oxiran-2-ylmethyl)carbazole, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via N-alkylation or Suzuki-Miyaura coupling . For N-alkylation, 3-bromo-9H-carbazole reacts with epichlorohydrin (oxiran-2-ylmethyl chloride) under basic conditions (e.g., KOH or NaH) in polar aprotic solvents like DMF at 60–80°C. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of carbazole to alkylating agent) and inert atmospheres to prevent oxidation .
  • Validation : Monitor reaction progress via TLC or HPLC. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How can X-ray crystallography and NMR spectroscopy confirm the molecular structure of this compound?

  • X-ray crystallography : Single-crystal analysis reveals planar carbazole cores (mean deviation ~0.028 Å) and dihedral angles between substituents (e.g., 91.2° between carbazole and benzyl rings in analogs). Bond lengths (e.g., C–Br: 1.909 Å) align with literature values .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and oxirane methylene protons (δ 3.8–4.2 ppm). ¹³C NMR confirms quaternary carbons (e.g., C-Br at δ 115–120 ppm) .

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC-MS : Quantifies purity (>98%) and detects halogenated byproducts.
  • Stability testing : Store under nitrogen at 2–8°C to prevent degradation. Thermal gravimetric analysis (TGA) determines decomposition temperatures (>200°C for carbazole derivatives) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties like HOMO-LUMO gaps for optoelectronic applications?

  • Computational workflow : Use LC-DFTB (long-range corrected DFTB) or TD-DFT to model bandgaps. For this compound, HOMO (~-5.5 eV) and LUMO (~-1.4 eV) energies correlate with experimental UV-Vis spectra (absorption ~239–291 nm). Adjust substituents (e.g., bromine) to tune charge transport .
  • Validation : Compare calculated dipole moments (e.g., 4.13 D) with experimental Stark effect measurements .

Q. What experimental designs resolve contradictions in reaction yields between alkylation and cross-coupling methods?

  • Factorial design : Vary catalysts (e.g., Pd₂(dba)₃ for Suzuki coupling), bases (K₃PO₄ vs. Cs₂CO₃), and solvents (toluene vs. THF). For alkylation, screen phase-transfer catalysts (e.g., TBAB) to enhance epoxide reactivity .
  • Data reconciliation : Use ANOVA to identify significant factors (e.g., temperature > solvent polarity). Conflicting yields (e.g., 58–89%) may arise from competing side reactions (e.g., epoxide ring-opening) .

Q. How can researchers functionalize the oxirane moiety for targeted applications (e.g., polymer precursors or bioactive probes)?

  • Epoxide ring-opening : React with nucleophiles (amines, thiols) in aqueous THF (pH 7–9). For polymers, initiate cationic polymerization using BF₃·OEt₂ to form polyether-carbazole hybrids .
  • Bioconjugation : Attach fluorophores via click chemistry (CuAAC) for imaging studies. Monitor regioselectivity using ²D NMR .

Q. What advanced spectroscopic methods elucidate reaction mechanisms (e.g., bromine substitution pathways)?

  • In-situ FTIR : Track intermediates during bromination (e.g., NBS in CCl₄ at 0°C). Carbazole C3-bromination shows higher selectivity due to electron-withdrawing effects .
  • Kinetic isotope effects : Use deuterated analogs to distinguish radical vs. electrophilic pathways .

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